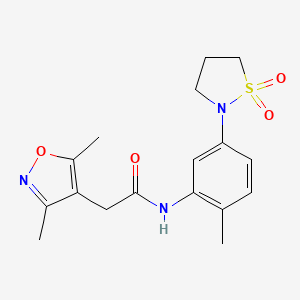
2-(3,5-dimethylisoxazol-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylisoxazol-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3,5-dimethylisoxazol-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the following components:
- Isosoxazole ring : A five-membered heterocyclic compound.
- Dioxidoisothiazolidine moiety : Imparts unique reactivity and biological properties.
- Acetamide group : Known for its role in various biological activities.
The molecular formula is C24H23N3O5S with a molecular weight of approximately 465.52 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of isoxazole and isothiazolidine show promise in inhibiting tumor cell proliferation.
Case Study Findings :
- In vitro assays on human cancer cell lines (e.g., A549, HCC827) revealed that compounds with structural similarities to our target compound demonstrated IC50 values ranging from 0.85 µM to 6.75 µM against various cancer types .
- The presence of the isoxazole moiety was linked to enhanced cytotoxicity in cancer cells while maintaining lower toxicity in normal fibroblast cells (MRC-5) .
Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Related compounds have shown moderate activity against gram-positive bacteria and some fungi.
Table 1: Summary of Antimicrobial Activity
| Compound Type | Organism Tested | Activity Level |
|---|---|---|
| Isoxazole Derivatives | B. subtilis | Moderate |
| Acetamide Analogues | E. coli | Low to Moderate |
The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses can be proposed based on structural analogs:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The presence of the dioxidoisothiazolidine group may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
特性
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-11-5-6-14(20-7-4-8-25(20,22)23)9-16(11)18-17(21)10-15-12(2)19-24-13(15)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJJSIODIABSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CC3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














